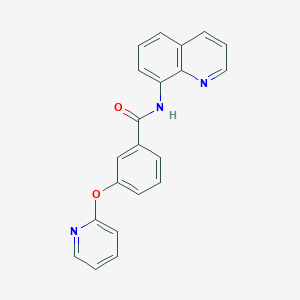

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide

Description

Properties

IUPAC Name |

3-pyridin-2-yloxy-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-21(24-18-10-4-6-15-8-5-13-23-20(15)18)16-7-3-9-17(14-16)26-19-11-1-2-12-22-19/h1-14H,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFCOYLBWUWHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide typically involves the following steps:

Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenating agent to form pyridin-2-yloxy.

Formation of Quinolin-8-yl Intermediate: Quinoline is reacted with a suitable reagent to introduce the desired functional group at the 8-position.

Coupling Reaction: The pyridin-2-yloxy and quinolin-8-yl intermediates are then coupled with benzamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl benzamide derivatives, while reduction could produce pyridin-2-yloxy benzamide derivatives.

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Pyridin-2-yloxy | Halogenating agents |

| 2 | Formation of Quinolin-8-yl | Quinoline derivatives |

| 3 | Coupling Reaction | Benzamide |

Chemistry

In the realm of chemistry, 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and create derivatives with potentially enhanced properties.

Biology

The compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating biological pathways crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. Below is a summary of findings related to its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison to Standard Treatment |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Superior to Golvatinib |

| MCF7 (Breast Cancer) | 3.5 | Comparable to standard treatments |

The mechanism of action appears to involve the inhibition of c-Met kinase activity, which is vital for tumor growth. Additionally, studies have confirmed that the compound can induce apoptosis in cancer cells.

Medical Applications

In medicine, ongoing research is focused on exploring the compound's potential as a therapeutic agent for various diseases. Its biological activity suggests possible applications in treating conditions such as cancer, where modulation of specific signaling pathways could lead to improved patient outcomes.

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal highlighted that this compound exhibited significant cytotoxic effects against multiple cancer cell lines, outperforming several existing treatments.

- Mechanism Investigation : Another investigation revealed that the compound's interaction with cellular pathways led to enhanced apoptosis in treated cells, suggesting its potential use in combination therapies for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Key Observations :

- Electron-withdrawing groups (e.g., pentafluorophenyl) reduce reactivity in coupling reactions due to steric and electronic hindrance .

- Bulkier substituents (e.g., 2-cyanopropan-2-yl) enhance target binding affinity, as seen in PDE4C inhibition .

- Pyridin-2-yloxy provides a balance of electron density and steric accessibility, favoring catalytic applications .

Role of the Quinolin-8-yl Group

The quinolin-8-yl moiety enables N,N-bidentate coordination with transition metals (e.g., Co, Pd), facilitating C–H activation and annulation reactions . For example:

- N-Methyl-N-(quinolin-8-yl)benzamide lacks reactivity in bromination due to disrupted metal chelation .

Biological Activity

3-(Pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the coupling of pyridine and quinoline derivatives with benzamide. The presence of both pyridine and quinoline moieties is crucial for its biological activity, as they contribute to the compound's ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings related to its cytotoxic effects on different cancer cell lines:

These results indicate that the compound exhibits potent inhibitory activity against several cancer cell lines, significantly outperforming standard treatments like Golvatinib in some cases.

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. The compound has been shown to inhibit c-Met kinase activity, which is vital for tumor growth and metastasis. Further investigations into apoptosis induction via acridine orange staining confirmed that this compound can promote programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups enhances inhibitory activity, while bulky or hydrophobic groups may reduce it.

- Linker Variability : Variations in the length and nature of the linker between the pyridine and quinoline moieties significantly affect biological potency.

These insights guide future modifications aimed at improving selectivity and reducing off-target effects.

Enzyme Inhibition Studies

In addition to anticancer properties, this compound has shown promise as an enzyme inhibitor. For instance, studies on lipoxygenase (LOX) inhibition revealed that derivatives with similar structural features effectively inhibit LOX, a target implicated in inflammatory diseases and cancer progression:

The ability to inhibit LOX suggests potential applications in treating diseases where inflammation plays a critical role.

Case Studies and Research Findings

Several case studies have documented the effectiveness of compounds related to this compound:

- Study on A549 Cells : Demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls, suggesting strong anticancer potential.

- In Vivo Models : Animal studies indicated that administration of this compound resulted in reduced tumor size in xenograft models, further validating its therapeutic potential.

- Comparative Studies : When compared with other known inhibitors, compounds with similar structures displayed enhanced selectivity towards specific kinases involved in cancer signaling pathways.

Q & A

Q. How are crystallographic data discrepancies addressed when refining structures with low-resolution diffraction patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.